molecular formula C8H2Cl4N2O2 B8472507 5,6,7,8-Tetrachloro-1,4-dihydro-2,3-quinoxalinedione CAS No. 18225-85-9

5,6,7,8-Tetrachloro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8472507
CAS RN: 18225-85-9
M. Wt: 299.9 g/mol
InChI Key: ZXYSVZMETMKCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrachloro-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H2Cl4N2O2 and its molecular weight is 299.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrachloro-1,4-dihydro-2,3-quinoxalinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrachloro-1,4-dihydro-2,3-quinoxalinedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

18225-85-9

Product Name

5,6,7,8-Tetrachloro-1,4-dihydro-2,3-quinoxalinedione

Molecular Formula

C8H2Cl4N2O2

Molecular Weight

299.9 g/mol

IUPAC Name

5,6,7,8-tetrachloro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H2Cl4N2O2/c9-1-2(10)4(12)6-5(3(1)11)13-7(15)8(16)14-6/h(H,13,15)(H,14,16)

InChI Key

ZXYSVZMETMKCET-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6,7,8-Tetrachloro-1,4-dihydro-2,3-quinoxalinedione was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (2.97 g, 20.0 mmol) and 1,2-diamino-3,4,5,6-tetrachlorobenzene (500 mg, 2.03 mmol) was heated to reflux under N2 for 6 h. The reaction was allowed to cool to room temperature and the orange solid collected by vacuum filtration and rinsed with cold EtOH (10 mL) and air dried. This solid was recrystallized from abs. ethanol to give 97.0 mg (16%) of an orange solid mp 326°-328° C. (dec). (Lit., >360° ). FT-IR: 3198, 3135 cm-1 (N-H), 1750, 1623 cm-1 (C=O). 1H NMR δ (d6 -DMSO) δ 11.7 (br s, 2H, N-H) EIMS m/z 306 (M+8, 1.7), 304 (M+6, 11.5), 302 (M+4, 47.4), 300 (M+2, 93.9), 288 (M+, 76.7), 274 (50.0), 272 (bp), 270 (79.0), 209 (61.0), 207 (64.0). EIHRMS calc. for C8H2Cl4N2O2 297.8870, found 297.8864.
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

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